molecular formula C15H20N2O2 B1499359 Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1086394-83-3

Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1499359
CAS No.: 1086394-83-3
M. Wt: 260.33 g/mol
InChI Key: ARHCKLGJNYKXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS 1086394-83-3) is a high-value spirocyclic chemical building block employed in pharmaceutical research and discovery. This compound features a unique three-dimensional diazaspiro[3.5]nonane scaffold, which is highly prized in medicinal chemistry for its ability to improve the physicochemical properties and binding characteristics of drug candidates . The benzyl carboxylate (Cbz) group acts as a versatile protecting group for the secondary amine, allowing for selective deprotection and further functionalization in multi-step synthetic routes . Researchers utilize this spirocyclic framework as a key structural component in the synthesis of various bioactive molecules, including kinase inhibitors . Its rigid, three-dimensional structure can effectively probe biological targets and is often used to create molecular complexity and spatial diversity not easily achieved with flat aromatic systems. The compound is characterized by its molecular formula C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

benzyl 2,8-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-9-13-5-2-1-3-6-13)17-11-15(12-17)7-4-8-16-10-15/h1-3,5-6,16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCKLGJNYKXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657788
Record name Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-83-3
Record name 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

A common approach to form the diazaspiro[3.5]nonane core involves cyclization of appropriate amine and haloalkyl precursors under phase-transfer catalysis or base-promoted conditions.

  • Example Reaction Conditions:

    • Reactants: bis(2-chloroethyl) ether or related haloethers with cyanoacetaldehyde diethyl acetal.
    • Solvent: N,N-dimethylformamide (DMF).
    • Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide and iodo metal salts (potassium iodide or sodium iodide).
    • Temperature: 70–100 °C.
    • Reaction Time: 10–24 hours.
    • Acid-binding agents (e.g., bases) are used to facilitate the reaction.

This step yields an intermediate spiro compound (e.g., compound 3 in patent CN112321599A) which serves as the core scaffold for further modifications.

Protection and Functional Group Introduction

  • The diazaspiro core is often protected with tert-butyl carbamate (Boc) groups to prevent undesired side reactions during subsequent steps.
  • Benzyl bromide or benzyl-based alkylating agents are used to introduce the benzyl carboxylate functionality.
  • Alkylation is typically performed in acetonitrile (ACN) with potassium carbonate as a base at room temperature or under reflux for several hours.
  • Deprotection of Boc groups is achieved using trifluoroacetic acid (TFA), followed by further alkylation or acylation steps to obtain the final benzyl ester derivatives.

Stepwise Synthetic Sequence (From Literature Example)

Step Reaction Description Reagents & Conditions Outcome/Intermediate
1 Cyclization of haloalkyl ether with cyanoacetaldehyde acetal DMF, phase transfer catalyst, KI or NaI, 70-100 °C, 10-24 h Formation of diazaspiro intermediate (Compound 3)
2 Protection of amine groups with Boc anhydride Boc2O, base (e.g., triethylamine), room temp Boc-protected diazaspiro intermediate
3 Alkylation with benzyl bromide ACN, K2CO3, room temp or reflux, 3 h Benzylated intermediate
4 Boc deprotection TFA, room temp Free amine intermediate
5 Final alkylation or acylation to introduce benzyl carboxylate Alkyl bromide or acyl chloride, base, 0-25 °C This compound (final product)

Detailed Research Findings and Optimization Parameters

Reaction Yields and Purity

  • The cyclization step yields the diazaspiro intermediate in moderate to high yields (typically 70-85%).
  • Alkylation and deprotection steps proceed with yields ranging from 60-90%, depending on reaction time, temperature, and reagent purity.
  • Purification is commonly achieved by silica gel chromatography or crystallization.

Catalysts and Bases

  • Phase transfer catalysts such as tetrabutylammonium bromide significantly enhance the cyclization efficiency.
  • Bases like potassium carbonate and triethylamine are preferred for alkylation and protection steps due to their mildness and effectiveness.
  • Lithium aluminum hydride is used in some reduction steps when applicable.

Solvent Effects

  • Polar aprotic solvents like DMF and acetonitrile are favored for cyclization and alkylation due to their ability to dissolve both organic and inorganic reagents.
  • Dichloromethane is used in protection and acylation steps for better control of reaction rates and selectivity.

Comparative Table of Preparation Methods

Preparation Step Method/Conditions Advantages Limitations
Cyclization DMF, phase transfer catalyst, KI/NaI, 70-100 °C, 10-24 h High yield, scalable Requires careful temperature control
Protection (Boc) Boc2O, triethylamine, DCM, room temp Mild conditions, high selectivity Additional step requiring purification
Alkylation (benzylation) Benzyl bromide, K2CO3, ACN, rt or reflux, 3 h Efficient benzyl group introduction Possible side reactions if conditions vary
Deprotection (Boc removal) TFA, room temp Rapid, clean removal of protecting group Use of corrosive acid, requires neutralization
Final acylation/alkylation Acyl chloride or alkyl bromide, base, 0-25 °C Versatile functionalization Sensitive to moisture, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is being explored for its potential therapeutic properties. Its interactions with various biological targets suggest it may influence neurological functions by modulating neurotransmitter receptors and enzymes involved in metabolic pathways .

Case Study: Sigma Receptor Ligands
Recent studies have highlighted the compound's potential as a ligand for sigma receptors (S1R and S2R). These receptors are implicated in neuroprotection and pain modulation. For instance, compounds derived from the diazaspiro framework demonstrated significant binding affinities for these receptors, indicating their potential utility in treating neurological disorders .

The compound exhibits notable biological activity through its interactions with enzymes such as cytochrome P450, influencing drug metabolism and detoxification processes . It is also being investigated for its effects on cellular processes, including gene expression related to apoptosis and cell cycle regulation .

Table 1: Biological Activities of this compound

Activity TypeDescription
Enzymatic InteractionBinds to cytochrome P450 enzymes, affecting substrate metabolism
Sigma Receptor BindingActs as a ligand for sigma receptors, potentially offering neuroprotective effects
Cellular EffectsModulates signaling pathways and gene expression related to cell survival

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation and reduction processes .

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescription
OxidationCan be oxidized to form derivatives using agents like potassium permanganate
ReductionReduced forms can be synthesized using lithium aluminum hydride
SubstitutionNucleophilic substitutions can occur with various reagents

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

  • Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 1086394-81-1): This positional isomer has the benzyl ester group at the 6-position instead of the 2-position. The altered substitution pattern may influence reactivity in amide coupling or deprotection steps. For example, tert-butyl analogs with 2- vs. 7-carboxylate groups (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) show distinct intermediates in reductive amination and amide bond formation .

tert-Butyl-Protected Analogs

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1965309-45-8): This analog replaces the benzyl group with a tert-butyl carbamate. The tert-butyl group is cleaved under acidic conditions (e.g., TFA), whereas the benzyl ester requires hydrogenolysis. This difference impacts synthetic workflows; tert-butyl derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies . Molecular Weight: 262.78 g/mol (hydrochloride salt) vs. 260.33 g/mol for the benzyl ester . Applications: Used as a precursor for D4R antagonists and sigma receptor ligands .
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 1023301-84-9): Exhibits 97% purity and is commercially available for high-throughput screening. Its spiro[3.5] framework is critical for mimicking constrained peptide motifs .

Ring Size Variations

  • 2,6-Diazaspiro[3.3]heptane Derivatives :
    Smaller spiro systems (e.g., 2,6-diazaspiro[3.3]heptane) are employed in polymer chemistry to enforce planar conformations, enhancing mechanical stability in polyamides. In contrast, the larger [3.5] system offers greater flexibility, which is advantageous for receptor-ligand interactions .

Functional Group Modifications

  • Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: The allyl ester (CAS: 2007921-06-2) provides a handle for click chemistry, enabling conjugation to fluorescent tags or biomolecules. This contrasts with the benzyl group, which is typically removed early in synthesis .

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate 1086394-83-3 C15H20N2O2 260.33 Discontinued Intermediate for receptor ligands
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride 1965309-45-8 C12H23ClN2O2 262.78 95% D4R antagonists
Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride 2007921-06-2 C11H18ClN2O2 260.73 97% Bioconjugation
2,6-Diazaspiro[3.3]heptane N/A C5H10N2 98.15 N/A Polymer backbones

Commercial Availability

  • Benzyl esters are less commonly available due to discontinuation (e.g., CymitQuimica lists them as "discontinued" ), whereas tert-butyl derivatives are stocked by multiple suppliers (e.g., Fluorochem, Combi-Blocks) .

Biological Activity

Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neurology and oncology. This article provides an overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_2O_2, with a molecular weight of approximately 278.35 g/mol. Its unique spiro structure incorporates two nitrogen atoms within a nonane framework, which enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that it may function as a ligand for sigma receptors, which are implicated in various neurological functions.

Key Biological Activities

  • Neurological Effects : Interaction studies suggest modulation of signaling pathways relevant to neurological function, potentially aiding in the treatment of conditions such as depression and schizophrenia .
  • Antitumor Activity : Research indicates that derivatives of diazaspiro compounds exhibit potent inhibitory effects against KRAS G12C mutations, a known driver of oncogenic alterations in human cancer . This suggests potential applications in cancer therapeutics.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activities, indicating the possibility of broader pharmacological implications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateTert-butyl group instead of benzylPotentially different solubility and stability
1,2-Diazaspiro[3.5]nonane-7-carboxylic acidLacks benzyl group; contains carboxylic acidMay exhibit different biological activities
2,7-Diazaspiro[3.5]nonane-7-carboxylic acidSimilar spiro structure but different positionVariations in receptor binding affinities

This table highlights how variations in structural features can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

  • Sigma Receptor Interaction :
    A study evaluated the binding affinity of various diazaspiro compounds to sigma receptors (S1R and S2R). Compounds derived from the diazaspiro core showed significant binding affinities (e.g., KiK_i values ranging from 2.7 nM to 165 nM), indicating their potential as therapeutic agents targeting neurological disorders .
  • Antitumor Activity :
    Another research effort identified derivatives based on this compound as effective covalent inhibitors against KRAS G12C mutations in solid tumors. The lead compound demonstrated dose-dependent antitumor effects in xenograft models .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Receptors : Its spirocyclic structure allows it to fit into specific binding sites on neurotransmitter receptors or enzymes, modulating their activity.
  • Regulation of Signaling Pathways : By interacting with sigma receptors, it may influence neurotransmitter systems crucial for maintaining neurological health.

Q & A

Q. Table 1: Representative Yields

Reaction TypeYieldConditionsReference
Buchwald–Hartwig Amination89%Pd₂(dba)₃, toluene, 30 min N₂
Benzylation (Procedure B)70%K₂CO₃, ACN, rt

Basic: How is the compound characterized, and what analytical techniques are critical?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming spirocyclic structure and substituent integration. For example, tert-butyl protons appear as a singlet at δ 1.36–1.46 ppm, while aromatic protons (e.g., benzyl groups) resonate at δ 7.08–7.51 ppm .
  • LCMS/HPLC : Used to verify purity and molecular ion peaks (e.g., m/z 701 [M+H]⁺ in D4R antagonist derivatives) .
  • Elemental Analysis : Validates empirical formulas (e.g., C₂₂H₂₆N₂O·H₂C₂O₄ requires C 79.00%, H 7.84%) .

Advanced: How do structural modifications of the diazaspiro scaffold affect sigma receptor (SR) binding affinity?

Methodological Answer:
Computational and pharmacological studies reveal:

  • Spiro Ring Size : 2,7-Diazaspiro[3.5]nonane derivatives show higher SR1 affinity than diazabicyclo[4.3.0]nonane analogs due to conformational flexibility .
  • Substituent Effects :
    • Phenethyl vs. Benzyl Groups : Phenethyl substituents (e.g., AD172) enhance SR2 antagonism (Ki = 12 nM) compared to benzyl groups (Ki = 38 nM) .
    • Acyl Modifications : Benzoyl groups (e.g., 3a) reduce intrinsic activity but improve metabolic stability .
      Table 2: Binding Affinities
CompoundSR1 Ki (nM)SR2 Ki (nM)Functional Activity
AD1728.212.0Antagonist
3a15.424.7Partial Agonist

Advanced: What computational strategies guide the design of diazaspiro-based D4R antagonists?

Methodological Answer:

  • Docking Studies : Molecular docking into D4R crystal structures identifies favorable interactions with residues like Asp115 and Phe330 .
  • QSAR Models : Correlate substituent lipophilicity (clogP) with potency. For example, electron-withdrawing groups on aryl carboxylic acids improve binding (e.g., 6-fluoroindole derivatives reduce IC₅₀ by 40%) .
  • Reductive Amination : Intermediate 15 (from tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and 6-fluoro-1H-indole-3-carbaldehyde) is coupled with aryl acids via HATU to yield antagonists (e.g., compound 17, IC₅₀ = 9 nM) .

Advanced: How do contradictory data on intrinsic activity (agonist vs. antagonist) arise in diazaspiro derivatives?

Methodological Answer:
Discrepancies stem from:

  • Receptor Subtype Selectivity : AD172 acts as an SR2 antagonist but shows partial agonism at SR1 due to divergent binding pocket conformations .
  • Assay Conditions : Functional activity in cAMP assays (e.g., CHO-K1 cells) vs. radioligand displacement (e.g., guinea pig brain membranes) may yield conflicting results .
  • Structural Isomerism : 2,6- vs. 2,7-diazaspiro regioisomers exhibit inverted efficacy profiles. For example, 2,7-substituted analogs (4b) are full agonists, while 2,6-substituted analogs (5b) are neutral antagonists .

Basic: What are the recommended storage and handling protocols?

Methodological Answer:

  • Storage : Stable at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to moisture .
  • Salt Formation : Convert free bases to oxalate salts (Procedure F) for improved solubility and stability .
  • Safety : Use fume hoods during TFA-mediated deprotection due to corrosive vapors .

Advanced: What in vivo models validate the neuropsychiatric applications of diazaspiro derivatives?

Methodological Answer:

  • Neuropathic Pain : AD172 reduces mechanical allodynia in murine chronic constriction injury models (ED₅₀ = 3 mg/kg, i.p.) via SR2 modulation .
  • Vasopressin Antagonism : 2,6-Diazaspiro[3.3]heptane derivatives (e.g., EP 4374877A2) inhibit vasopressin V1a receptors in rodent models of anxiety, showing 60% reduction in stress-induced behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.